Hoipin-8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HOIPIN-8 is a novel potent and selective inhibitor of linear ubiquitin chain assembly complex (LUBAC).

Scientific Research Applications

Inhibition of NF-κB Signaling and Linear Ubiquitination Activity

Hoipin-8 has been identified as a potent inhibitor of the linear ubiquitin chain assembly complex (LUBAC). LUBAC, composed of HOIL-1L, HOIP, and SHARPIN, activates the NF-κB pathway through Met1-linked linear ubiquitin chains. Hoipin-8 inhibits LUBAC's ubiquitin ligase activity, crucial for NF-κB signaling, a pathway integral to immune and inflammatory responses and cell survival. Specifically, Hoipin-8 suppressed LUBAC's linear ubiquitination activity at an IC50 value of 11 nM, a significant increase in potency compared to its predecessor, HOIPIN-1. This inhibition leads to a reduction in NF-κB activation, making Hoipin-8 a valuable tool for exploring LUBAC's physiological functions (Katsuya et al., 2019).

Impact on Immune Responses and Therapeutic Potential

Hoipin-8 has been shown to down-regulate not only the proinflammatory cytokine-induced canonical NF-κB pathway but also various pathogen-associated molecular pattern-induced antiviral pathways. Structural analyses revealed that Hoipin-8 inhibits LUBAC by modifying the active site in HOIP and facilitating binding to LUBAC. This property of Hoipin-8 has significant implications in treating diseases like activated B cell-like diffuse large B cell lymphoma and psoriasis, as demonstrated in model mice (Oikawa et al., 2020).

Role in Preventing Inflammation and Regulating Immune Signaling

Hoipin-8, by inhibiting LUBAC, plays a critical role in preventing inflammation and regulating immune signaling. LUBAC's involvement in TNF signaling and its relevance in vivo are significant for understanding how linear ubiquitination prevents inflammatory conditions. By inhibiting LUBAC, Hoipin-8 can impact pathways that are vital for immunity and inflammation, highlighting its potential in therapeutic applications related to immune disorders (Gerlach et al., 2011).

Implications in Embryogenesis and Cell Death Prevention

Studies have shown that components of LUBAC, like HOIP, are crucial for embryogenesis by preventing cell death. HOIP's role in forming linear ubiquitin chains is essential for maintaining vascular integrity during embryogenesis by preventing TNFR1-mediated endothelial cell death. Thus, by inhibiting HOIP, Hoipin-8 could impact crucial developmental processes and provide insights into the regulation of cell death during embryonic development (Peltzer et al., 2014).

properties

Product Name |

Hoipin-8 |

|---|---|

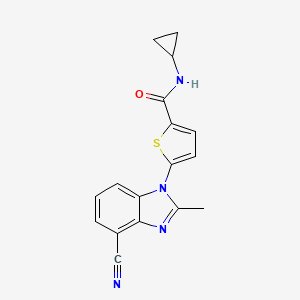

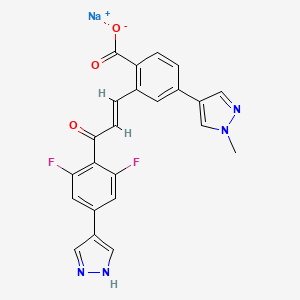

Molecular Formula |

C23H15F2N4NaO3 |

Molecular Weight |

456.3846 |

IUPAC Name |

sodium;2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoate |

InChI |

InChI=1S/C23H16F2N4O3.Na/c1-29-12-17(11-28-29)13-2-4-18(23(31)32)14(6-13)3-5-21(30)22-19(24)7-15(8-20(22)25)16-9-26-27-10-16;/h2-12H,1H3,(H,26,27)(H,31,32);/q;+1/p-1/b5-3+; |

InChI Key |

DLJPWYFLGYVMKV-WGCWOXMQSA-M |

SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

HOIPIN-8; HOIPIN 8; HOIPIN8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.